molecular formula C5H6N4O2 B2535914 3-(2-methyl-2H-tetrazol-5-yl)-acrylic acid CAS No. 55408-45-2

3-(2-methyl-2H-tetrazol-5-yl)-acrylic acid

Cat. No.: B2535914
CAS No.: 55408-45-2
M. Wt: 154.129
InChI Key: CWPGCUCYDHXELJ-NSCUHMNNSA-N
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Description

3-(2-Methyl-2H-tetrazol-5-yl)-acrylic acid is a chemical compound that features a tetrazole ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)-acrylic acid typically involves the formation of the tetrazole ring followed by its attachment to the acrylic acid. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. This can be achieved under mild conditions using a catalyst such as copper(I) chloride. The resulting tetrazole is then reacted with an appropriate acrylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2H-tetrazol-5-yl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The tetrazole ring and acrylic acid moiety can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Methyl-2H-tetrazol-5-yl)-acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-methyl-2H-tetrazol-5-yl)-acrylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-2H-tetrazol-5-yl)aniline
  • 4-(5-Methyl-1H-tetrazol-1-yl)aniline
  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Uniqueness

3-(2-Methyl-2H-tetrazol-5-yl)-acrylic acid is unique due to the presence of both a tetrazole ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-methyltetrazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c1-9-7-4(6-8-9)2-3-5(10)11/h2-3H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPGCUCYDHXELJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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